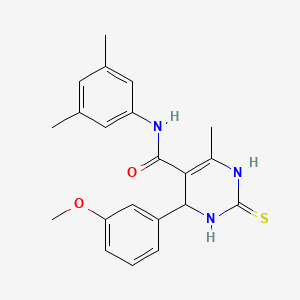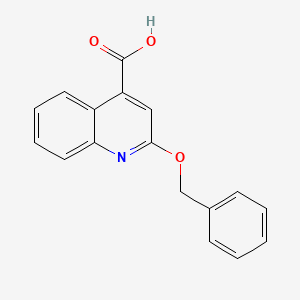![molecular formula C9H7F6NO B2885841 1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one CAS No. 1803611-90-6](/img/structure/B2885841.png)
1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one” is a chemical compound that is useful as an intermediate in the synthesis of therapeutic agents . It is also known by other names such as 3,5-Bis (trifluoromethyl)acetophenone; 3,5-di (Trifluoromethyl)acetophenone; Ethanone, 1- [3,5-bis (trifluoromethyl)phenyl]- .
Synthesis Analysis
The synthesis of this compound has been described in a patent . The process involves the use of a novel method that results in relatively high yield and with a lower degree of exothermicity, hence, a greater degree of safety . This method is readily amenable to scale-up, uses cost-effective and readily available reagents, and is therefore capable of practical application to large scale manufacture .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring with two trifluoromethyl groups and a methyl group attached to it . The molecular weight of this compound is 256.1445 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 3,5-bis(trifluoromethyl)benzonitrile with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 256.1445 . Other properties such as boiling point, melting point, and density are not specified in the available resources.Aplicaciones Científicas De Investigación
Antibacterial Applications
This compound can be used in the synthesis of pyrazole derivatives, which have been found to be potent growth inhibitors of drug-resistant bacteria . These derivatives have shown effectiveness against Enterococci and methicillin-resistant S. aureus (MRSA), which are among the most dangerous bacterial pathogens . The synthesized compounds have minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
Antimicrobial Studies
The compound can be used in the design, synthesis, and antimicrobial studies of novel pyrazole derivatives . These studies are crucial in the development of new antibiotics needed to tackle antibiotic-resistant bacterial infections .
Drug Synthesis
The compound can be used in the synthesis of drugs for treating infections caused by E. faecium, S. aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species . These multidrug-resistant bacteria cause a majority of nosocomial infections worldwide .
Production of Enantiomerically Enriched Intermediates
The compound can be used in the high-efficient production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol ((S)-3,5-BTPE) via whole-cell catalyst in deep-eutectic solvent-containing micro-aerobic medium system . This process has potential applications in the production of enantiomerically enriched alcohols, which are important in chemical catalysis or biocatalysis .
Enhancing Catalytic Efficiency of Whole-Cell-Mediated Reduction
The compound can be used in strategies to enhance the catalytic efficiency of whole-cell-mediated reduction . This has potential applications in the development of whole-cell catalysis .
Mecanismo De Acción
Target of Action
The primary targets of 1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one are currently unknown. This compound is a relatively new entity and its interactions with biological systems are still under investigation .
Mode of Action
It is known that the compound contains a pyrrole ring, which is a common structural motif in many biologically active compounds . The trifluoromethyl groups may enhance the compound’s lipophilicity, potentially influencing its interactions with biological targets .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds containing pyrrole rings and trifluoromethyl groups have been found to interact with various biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .
Pharmacokinetics
The presence of the trifluoromethyl groups may enhance the compound’s stability and bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its biological targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Propiedades
IUPAC Name |
1-[1-methyl-3,5-bis(trifluoromethyl)pyrrol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6NO/c1-4(17)7-5(8(10,11)12)3-6(16(7)2)9(13,14)15/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYNHFYZLZVUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(N1C)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{[(2Z)-8-methoxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2885761.png)
![2-[2-[2-(3-Fluorophenyl)-4-thiazolyl]ethyl]isoindole-1,3-dione](/img/structure/B2885762.png)
![2-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2885767.png)
![N-(4-acetylphenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2885768.png)
![1-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2885772.png)
![2-[4-(Trifluoromethyl)imidazol-1-yl]acetic acid](/img/structure/B2885773.png)
![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2885775.png)

![4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2885777.png)
![N-(4-(pyrrolidin-1-yl)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2885778.png)
![2-cyclopentyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2885779.png)
![1-(9-Bromo-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2885780.png)
